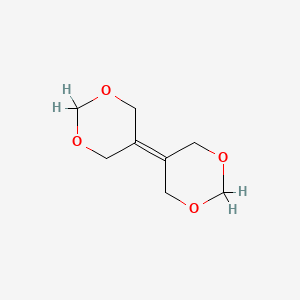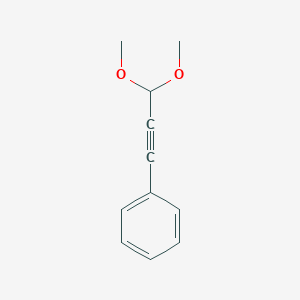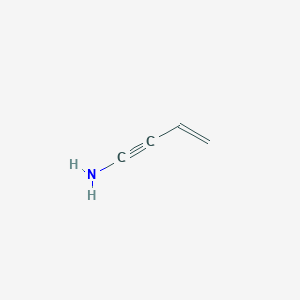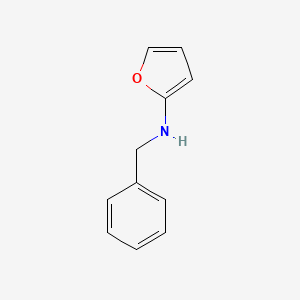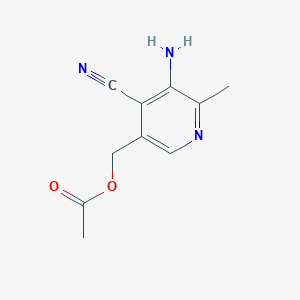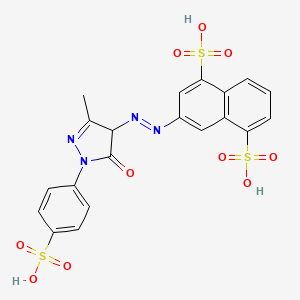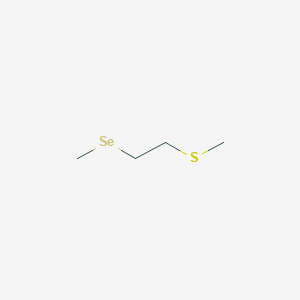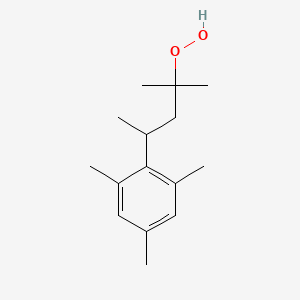
2-Methyl-4-(2,4,6-trimethylphenyl)pentane-2-peroxol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(2,4,6-trimethylphenyl)pentane-2-peroxol is an organic peroxide compound characterized by its unique structure, which includes a peroxol group attached to a pentane backbone with methyl and trimethylphenyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2,4,6-trimethylphenyl)pentane-2-peroxol typically involves the reaction of 2,4,6-trimethylphenyl magnesium bromide with 2-methyl-2-pentanol in the presence of hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The reaction conditions often include low temperatures and the use of an inert atmosphere to prevent decomposition of the peroxide.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction parameters. This method ensures high yield and purity of the product. Additionally, the use of stabilizers during production can help prevent the decomposition of the peroxide compound.
化学反应分析
Types of Reactions
2-Methyl-4-(2,4,6-trimethylphenyl)pentane-2-peroxol undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of alcohols or ketones.
Reduction: Reduction of the peroxide group can yield the corresponding alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the benzylic position of the trimethylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
2-Methyl-4-(2,4,6-trimethylphenyl)pentane-2-peroxol has several scientific research applications:
Chemistry: Used as an initiator in polymerization reactions due to its ability to generate free radicals.
Biology: Studied for its potential role in oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug that releases active compounds upon decomposition.
Industry: Utilized in the production of polymers and as a bleaching agent in the textile industry.
作用机制
The mechanism of action of 2-Methyl-4-(2,4,6-trimethylphenyl)pentane-2-peroxol involves the generation of free radicals upon decomposition of the peroxide group. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the free radicals generated.
相似化合物的比较
Similar Compounds
2,2,4-Trimethylpentane: A structurally similar compound used as a reference fuel in octane rating.
2-Methyl-2,4-pentanediol: Another related compound with different functional groups and applications.
Uniqueness
2-Methyl-4-(2,4,6-trimethylphenyl)pentane-2-peroxol is unique due to its peroxide group, which imparts distinct reactivity and applications compared to other similar compounds. Its ability to generate free radicals makes it valuable in polymerization and other radical-initiated processes.
属性
CAS 编号 |
85981-79-9 |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC 名称 |
2-(4-hydroperoxy-4-methylpentan-2-yl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C15H24O2/c1-10-7-11(2)14(12(3)8-10)13(4)9-15(5,6)17-16/h7-8,13,16H,9H2,1-6H3 |
InChI 键 |
HYXDONSRMNQHNX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C(C)CC(C)(C)OO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


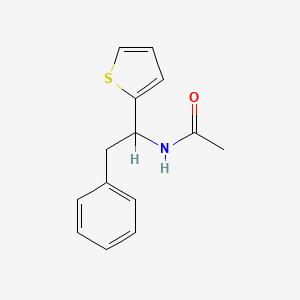

![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2,6-bis(methoxymethyl)cyclohexa-2,5-dien-1-one](/img/structure/B14416278.png)
![(3S)-3-[(Oxan-2-yl)oxy]butanal](/img/structure/B14416283.png)
